molecular formula C16H17Cl2NO B2517788 3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one CAS No. 241146-81-6

3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2517788
CAS No.: 241146-81-6
M. Wt: 310.22
InChI Key: FEKINGNNCDXTKY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound with the molecular formula C16H17Cl2NO. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an aminoethenyl linkage, and a dimethylcyclohexenone core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,4-dichloroaniline with an appropriate reagent to form the dichlorophenyl intermediate.

    Aminoethenyl linkage formation: The intermediate is then reacted with an ethenylating agent to introduce the aminoethenyl group.

    Cyclohexenone core construction: Finally, the dimethylcyclohexenone core is constructed through a series of cyclization and methylation reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(E)-2-[(2,4-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(E)-2-[(2,4

Properties

IUPAC Name

3-[(E)-2-(2,4-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-16(2)9-11(7-13(20)10-16)5-6-19-15-4-3-12(17)8-14(15)18/h3-8,19H,9-10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKINGNNCDXTKY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)C=CNC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=CC(=O)C1)/C=C/NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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